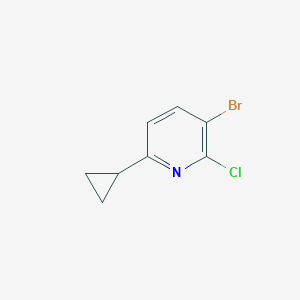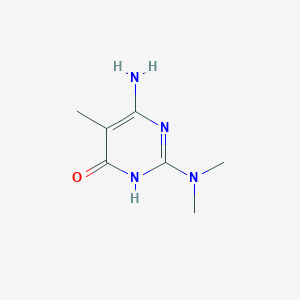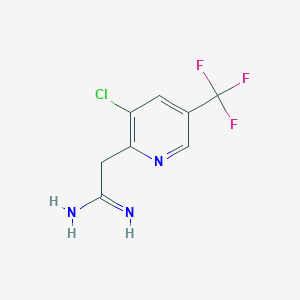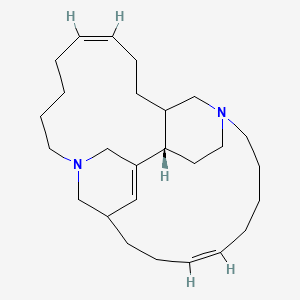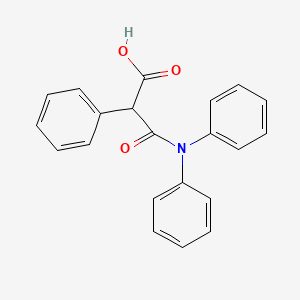
3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid is an organic compound characterized by its unique structure, which includes a diphenylamino group, a keto group, and a phenylpropanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid typically involves the reaction of diphenylamine with benzoyl chloride in the presence of a base, followed by the addition of a suitable carboxylic acid derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced alcohols, and various substituted aromatic compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid involves its interaction with various molecular targets, primarily through its aromatic and keto groups. These interactions can influence biological pathways by binding to specific receptors or enzymes, thereby modulating their activity . The exact pathways and targets depend on the specific application and derivative of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Diphenylamine: Shares the diphenylamino group but lacks the keto and carboxylic acid functionalities.
Benzoyl chloride: Contains the benzoyl group but lacks the diphenylamino and carboxylic acid functionalities.
Phenylpropanoic acid: Contains the phenylpropanoic acid backbone but lacks the diphenylamino and keto groups.
Uniqueness
The presence of both the diphenylamino and keto groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
41951-11-5 |
|---|---|
Fórmula molecular |
C21H17NO3 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
3-oxo-2-phenyl-3-(N-phenylanilino)propanoic acid |
InChI |
InChI=1S/C21H17NO3/c23-20(19(21(24)25)16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H,(H,24,25) |
Clave InChI |
CNEUIYKHILVQMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


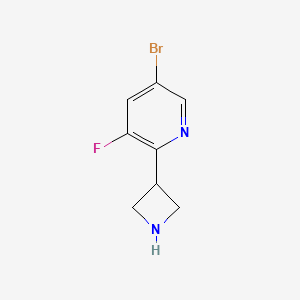
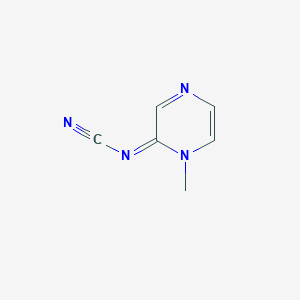
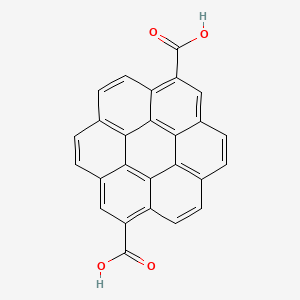
![3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)

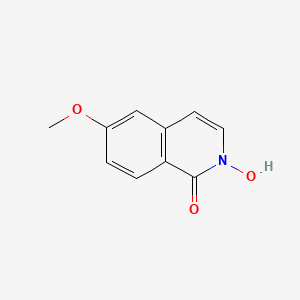
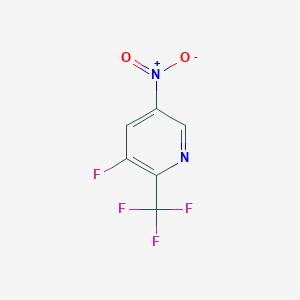
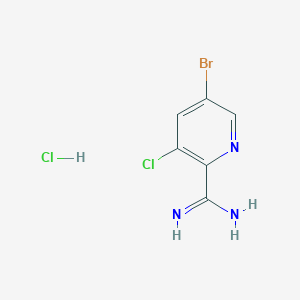
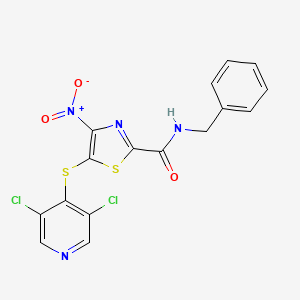
![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)
